



Application Note: High-Throughput Plate Reader-Based Fibrinolysis Assay

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Compound of Interest		
Compound Name:	Fibrins	
Cat. No.:	B3030398	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The equilibrium between clot formation (coagulation) and clot dissolution (fibrinolysis) is critical for maintaining hemostasis. An imbalance can lead to severe pathological conditions such as thrombosis or bleeding. The fibrinolytic system's primary enzyme, plasmin, degrades the fibrin network of a clot into soluble fragments. This process is initiated by plasminogen activators, most notably tissue plasminogen activator (tPA).[1] A quantitative assessment of fibrinolysis is essential for understanding various disease states and for the development of therapeutic agents that modulate coagulation and fibrinolysis.

This application note describes a robust and high-throughput method for assessing overall fibrinolytic potential using a plate reader-based turbidimetric assay.[2][3] This assay simultaneously initiates coagulation and fibrinolysis in a plasma sample, allowing for the dynamic monitoring of both fibrin clot formation and its subsequent degradation.[4] The principle relies on measuring changes in optical density (turbidity) over time. As fibrinogen is converted to an insoluble fibrin polymer, the turbidity of the sample increases. The addition of a plasminogen activator triggers the breakdown of the fibrin network, leading to a decrease in turbidity.[5] The entire process is captured kinetically, providing a comprehensive profile of the fibrinolytic process.

Key Experimental Parameters



The kinetic data generated from this assay allows for the quantification of several key parameters that describe the dynamics of clot formation and lysis.

Parameter	Description	Interpretation
Lag Time	The time from the initiation of the reaction to the beginning of fibrin polymerization, marking the start of the increase in absorbance.	Reflects the initial phase of coagulation.
Maximum Absorbance (Peak Turbidity)	The highest point of absorbance reached, which corresponds to the maximal clot density and fibrin concentration.[6]	Indicates the extent of fibrin formation and the structural properties of the clot.[7]
Time to 50% Lysis (Clot Lysis Time - CLT)	The time it takes for the absorbance to decrease by 50% from its peak value.[2]	This is a primary measure of fibrinolytic capacity. A shorter time indicates more efficient fibrinolysis, while a longer time suggests resistance to lysis (hypofibrinolysis).[8]
Area Under the Curve (AUC)	The integrated area under the absorbance-time curve.	Represents the net amount of fibrin formed over the course of the assay.[6]

Experimental Protocol

This protocol provides a detailed methodology for performing the plate reader-based fibrinolysis assay using citrated, platelet-poor plasma (PPP).

Materials

- Citrated Platelet-Poor Plasma (PPP)
- Tissue Factor (TF) (e.g., Innovin)



- Recombinant tissue Plasminogen Activator (tPA)
- Calcium Chloride (CaCl₂)
- HEPES-Buffered Saline (HBS) or Tris-Buffered Saline (TBS), pH 7.4
- Clear, flat-bottom 96-well microplates
- Kinetic microplate reader with temperature control (37°C) and the ability to read absorbance at 405 nm.[9][10]

Reagent Preparation

- Plasma Preparation: Thaw frozen citrated PPP in a 37°C water bath. Once thawed, centrifuge the plasma at 15,000 x g for 3 minutes to remove any cryoprecipitates or cellular debris.[6] Keep on ice until use.
- Activator Mix (Coagulation & Fibrinolysis): Prepare a working solution in HBS or TBS buffer containing the final desired concentrations of reagents. The final concentrations in the well can be optimized, but a common starting point is:
 - Tissue Factor (TF): 1:15,000 final dilution (approx. 1 pM)[9]
 - tissue Plasminogen Activator (tPA): 450 ng/mL[8]
 - Calcium Chloride (CaCl₂): 10-17 mM[7][9]
 - Note: The activator mix should be prepared fresh and pre-warmed to 37°C for at least 3 minutes before use.[8]

Assay Procedure

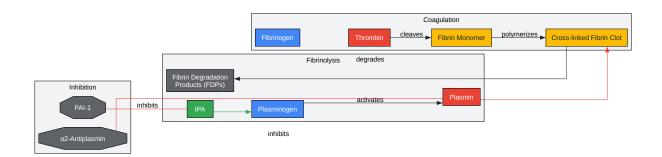
- Pipette 75 μL of the prepared PPP into the wells of a 96-well microplate.[8] Include appropriate blank wells containing buffer instead of plasma.
- Place the microplate into the plate reader and allow it to pre-warm at 37°C for at least 3 minutes.



- Initiate the reaction by adding 75 μ L of the pre-warmed Activator Mix to each well containing plasma.[8]
- Immediately start the kinetic reading protocol on the plate reader.
- Monitor the change in absorbance at 405 nm every 12 to 60 seconds.[9] The total read time should be sufficient to capture the entire lysis phase, typically between 2 to 4 hours.

Visualizations

Fibrinolysis Pathway

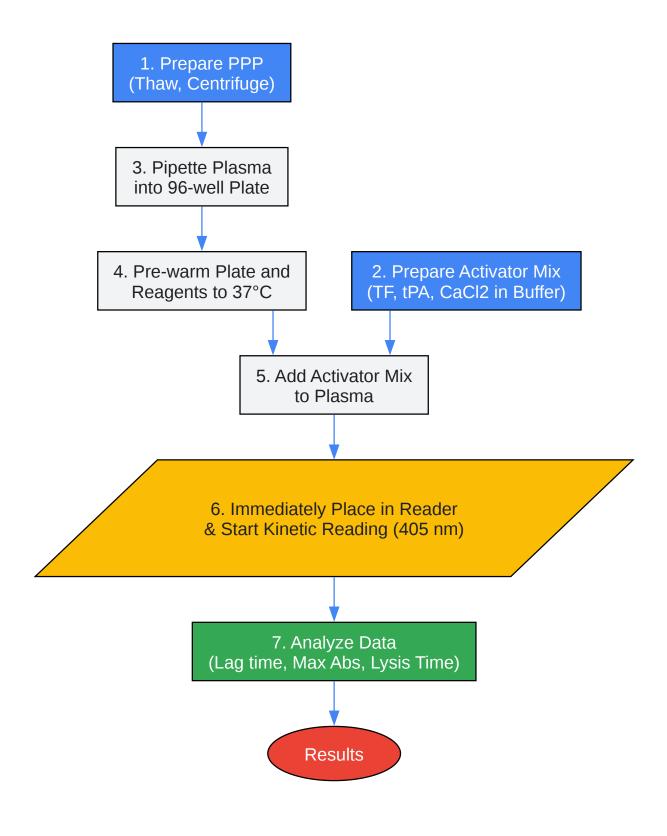


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Caption: Key components of the fibrinolysis cascade.

Experimental Workflow





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Caption: Workflow for the plate reader fibrinolysis assay.



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